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Chloro(diisopropylamino)methoxy
Compound Name:
phosphine

Cat. No. B017263

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and experimental data for key reactions
involving Chloro(diisopropylamino)methoxyphosphine. This reagent is a valuable
phosphitylating agent, primarily utilized in the synthesis of modified oligonucleotides and other
organophosphorus compounds.

Overview of
Chloro(diisopropylamino)methoxyphosphine

Chloro(diisopropylamino)methoxyphosphine, with the chemical formula C7H17CINORP, is a
colorless to pale yellow liquid. It is a key reagent in phosphoramidite chemistry, a cornerstone
of solid-phase oligonucleotide synthesis.[1][2] Its diisopropylamino group serves as a good
leaving group in the presence of an activator, while the methoxy group provides an accessible
route for creating phosphonate linkages.

Physicochemical Properties:
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Property Value Reference
Molecular Weight 197.64 g/mol [1]
Boiling Point 34-35 °C at 0.8 mmHg [2]
Density 1.018 g/mL at 25 °C [2]
Refractive Index n20/D 1.468 [2]

Safety Precautions:

Chloro(diisopropylamino)methoxyphosphine is a corrosive and moisture-sensitive
compound. It should be handled in a fume hood with appropriate personal protective
equipment (PPE), including gloves, safety glasses, and a lab coat. Reactions should be carried
out under an inert atmosphere (e.g., argon or nitrogen).

Application in Solid-Phase Oligonucleotide
Synthesis

The primary application of Chloro(diisopropylamino)methoxyphosphine and its derivatives
is in the automated synthesis of DNA and RNA oligonucleotides via the phosphoramidite
method. The following protocol outlines the general steps for incorporating a
methoxyphosphoramidite into a growing oligonucleotide chain on a solid support.

Experimental Protocol: Automated Oligonucleotide
Synthesis Cycle

This protocol describes a single cycle of nucleotide addition. The cycle is repeated until the
desired oligonucleotide sequence is synthesized.

Materials:
o 5'-DMT-protected nucleoside bound to a solid support (e.g., controlled pore glass, CPG)

o Chloro(diisopropylamino)methoxyphosphine-derived nucleoside phosphoramidite
(methoxyphosphoramidite)
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 Activator solution (e.g., 0.45 M 1H-tetrazole in acetonitrile)

e Capping solution A (e.g., acetic anhydride in THF/lutidine)

e Capping solution B (e.g., 16% N-methylimidazole in THF)

e Oxidizing solution (e.g., 0.02 M iodine in THF/water/pyridine)

» Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
e Anhydrous acetonitrile

Procedure:

o Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-
bound nucleoside by treating it with the deblocking solution. This exposes the 5'-hydroxyl
group for the subsequent coupling reaction.

o Coupling: The methoxyphosphoramidite is activated by the activator solution and then
coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is
typically rapid, with coupling times around 30-60 seconds. A molar excess of the
phosphoramidite and activator is used to drive the reaction to completion.

o Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This
prevents the formation of deletion mutations in the final oligonucleotide sequence.

» Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable
phosphate triester using the oxidizing solution.

Expected Yields: The stepwise coupling efficiency of phosphoramidite chemistry is typically
very high, often exceeding 99%. The overall yield of the full-length oligonucleotide will depend
on the length of the sequence and the efficiency of each cycle.

Purification of the Synthesized Oligonucleotide

After synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups
are removed. The crude product is then purified to isolate the full-length sequence.
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Purification Methods:

» Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common
method for purifying "DMT-on" oligonucleotides, where the final 5-DMT group is left on. The
hydrophobic DMT group allows for good separation from shorter, "DMT-off" failure
sequences.

o Polyacrylamide Gel Electrophoresis (PAGE): PAGE is a high-resolution method suitable for
purifying longer oligonucleotides and for removing impurities that are close in size to the
desired product.

Application in Phosphonamidate Synthesis

Chloro(diisopropylamino)methoxyphosphine can also be used as a precursor for the
synthesis of phosphonamidates, which are of interest in medicinal chemistry and materials
science.

Experimental Protocol: Synthesis of a Methyl N,N-
Diisopropylphosphonamidate

This protocol describes the reaction of Chloro(diisopropylamino)methoxyphosphine with an
alcohol to form a phosphonamidate, followed by oxidation.

Materials:

e Chloro(diisopropylamino)methoxyphosphine

An alcohol (R-OH)

A non-nucleophilic base (e.g., N,N-diisopropylethylamine, DIPEA)

Anhydrous dichloromethane (DCM)

Oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA)

Procedure:
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e Phosphitylation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol (1.0
eq) and DIPEA (1.2 eq) in anhydrous DCM. Cool the solution to 0 °C. Add
Chloro(diisopropylamino)methoxyphosphine (1.1 eq) dropwise. Allow the reaction to
warm to room temperature and stir for 2-4 hours, monitoring by TLC or 3P NMR.

o Oxidation: Once the phosphitylation is complete, cool the reaction mixture to 0 °C and add a
solution of m-CPBA (1.2 eq) in DCM dropwise. Stir for 1 hour at 0 °C.

o Work-up and Purification: Quench the reaction with a saturated solution of sodium
thiosulfate. Separate the organic layer, wash with saturated sodium bicarbonate and brine,
and dry over anhydrous sodium sulfate. Concentrate the solution in vacuo and purify the
crude product by column chromatography on silica gel.

Quantitative Data Summary:

Reaction Time
Reactant . . . 3P NMR (6,
Product (Phosphitylati Yield (%)
(Alcohol) ) ppm)
on

Methyl Benzyl

N,N- Value to be
Benzyl Alcohol N 3h 85 ]

Diisopropylphosp determined

honamidate

Methyl Ethyl

N, N- Value to be
Ethanol N 25h 88 )

Diisopropylphosp determined

honamidate

Note: The 3P NMR chemical shifts for phosphonamidates can vary depending on the
substituents. The typical range for P(V) compounds is between 70 ppm and -30 ppm.[3]

Experimental Workflows (Graphviz)

The following diagrams illustrate the key experimental workflows described in these application
notes.
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Solid Support
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Caption: Automated solid-phase oligonucleotide synthesis cycle.

Chloro(diisopropylamino)methoxyphosphine
+ Alcohol (R-OH)
+ DIPEA in DCM

Phosphitylation
(0 °C to RT, 2-4 h)

Phosphoramidite Intermediate

Oxidation
(m-CPBA, 0 °C, 1 h)

Methyl R-N,N-Diisopropylphosphonamidate
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Caption: Synthesis of Methyl N,N-Diisopropylphosphonamidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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